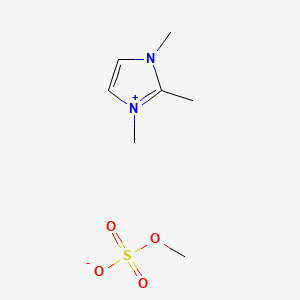

1,2,3-Trimethylimidazolium methyl sulfate

Overview

Description

1,2,3-Trimethylimidazolium methyl sulfate, commonly abbreviated as TMI-MS, is an organic compound that has been widely used in the scientific research community due to its unique properties. It is a colorless, water-soluble salt that has a melting point of 59 °C. TMI-MS is used in a variety of applications, including synthesis, scientific research, and laboratory experiments. In

Scientific Research Applications

Metal Plating

This compound is used in the process of metal plating. It helps in the deposition of a thin layer of metal on an object’s surface, enhancing its appearance and durability .

Electropolishing

It is also used in electropolishing, a process that smoothens and polishes a metal surface. This is achieved by removing a thin layer of material from the surface of the workpiece .

Metal Reprocessing

1,2,3-Trimethylimidazolium methyl sulfate plays a significant role in metal reprocessing. It aids in the recovery and purification of metals from scrap or waste .

Phase Transfer Media

The compound serves as a phase transfer catalyst, facilitating the migration of a reactant from one phase to another, thus increasing the rate of reaction .

Batteries and Fuel Cells

In the field of energy storage and conversion, this compound is used in batteries and fuel cells. It contributes to the enhancement of energy efficiency and storage capacity .

Nanomaterials

It is used in the synthesis and stabilization of nanomaterials. These nanomaterials have applications in various fields like medicine, electronics, and materials science .

Industrial Solvents

1,2,3-Trimethylimidazolium methyl sulfate is used as an industrial solvent due to its ability to dissolve a wide range of substances .

Enzymatic Catalysis

Lastly, it is used in enzymatic catalysis to increase the rate of enzyme-catalyzed reactions. This has applications in industries like food, pharmaceuticals, and biofuels .

Mechanism of Action

Target of Action

It is known that this compound is used in the separation of organic dyes , suggesting that it may interact with these molecules as part of its function.

Mode of Action

It is used as a green mobile phase in thin-layer chromatography for the separation of organic dyes . This suggests that it may interact with these dyes, affecting their migration behavior on the chromatographic system.

Biochemical Pathways

Given its role in the separation of organic dyes , it may influence the pathways these dyes follow during chromatographic separation.

Result of Action

Its use in the separation of organic dyes suggests that it may influence the physical properties of these dyes, affecting their behavior in a chromatographic system .

properties

IUPAC Name |

methyl sulfate;1,2,3-trimethylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.CH4O4S/c1-6-7(2)4-5-8(6)3;1-5-6(2,3)4/h4-5H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAUEIYYLHUEPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1C)C.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468886 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65086-12-6 | |

| Record name | 1,2,3-Trimethylimidazolium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

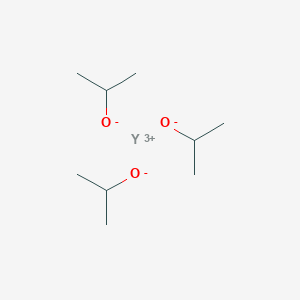

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

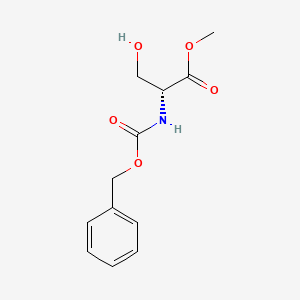

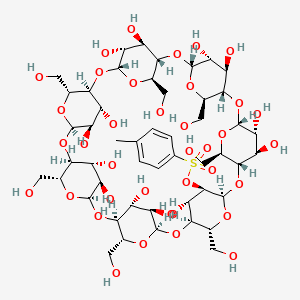

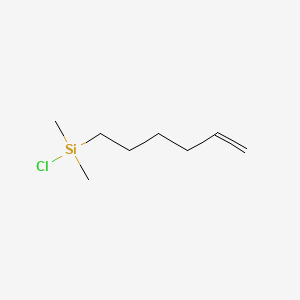

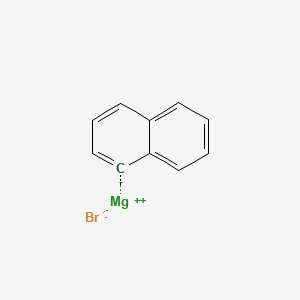

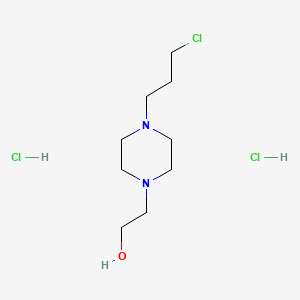

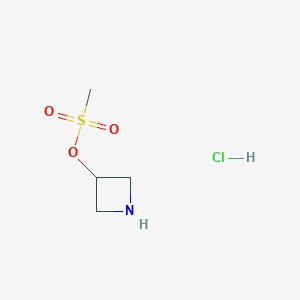

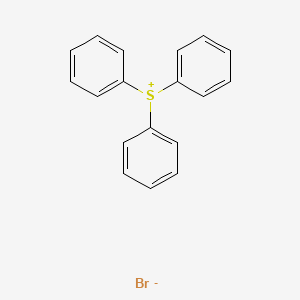

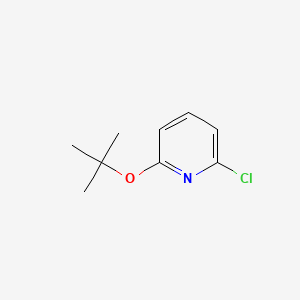

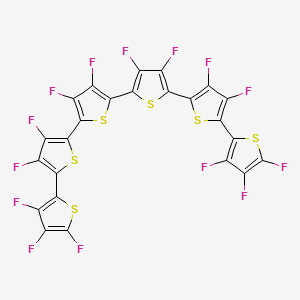

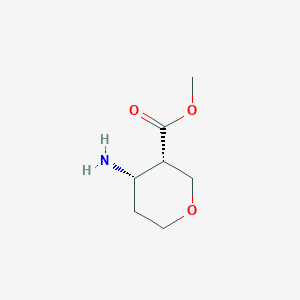

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the correlation between thermostability and stability of glycosidases in ionic liquids like 1,2,3-Trimethylimidazolium methyl sulfate?

A1: Glycosidases are enzymes that play crucial roles in various biological processes and have significant biotechnological applications. Understanding how their stability is affected by different solvents, like ionic liquids, is important for optimizing their industrial use. The study referenced in the abstract likely investigates whether a correlation exists between a glycosidase's inherent thermostability and its stability in the presence of 1,2,3-Trimethylimidazolium methyl sulfate. [] This information could help predict the suitability of specific glycosidases for applications involving this ionic liquid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)